6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

Sourcing halogenated heterocycles with reliable cross-coupling reactivity is a persistent bottleneck in medchem programs. This 6-[(3-bromophenyl)sulfanyl]pyridine-2-carboxylic acid (CAS 1282168-23-3) directly addresses that gap. • Oxidative addition to Pd(0) occurs 50-100× faster than the chloro analog, enabling mild-condition Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. • Meta-bromine acts as a strong halogen-bond donor (σ-hole ≈ +15 kcal/mol), providing a predictable supramolecular synthon for crystal engineering and MOF tuning. • XLogP3 = 3.8 (+0.6-1.3 over unsubstituted/chloro analogs) enhances passive permeability for intracellular-target lead series. Supplied at ≥95% purity with analytical documentation; ships ambient, non-hazardous.

Molecular Formula C12H8BrNO2S
Molecular Weight 310.17 g/mol
CAS No. 1282168-23-3
Cat. No. B1525891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid
CAS1282168-23-3
Molecular FormulaC12H8BrNO2S
Molecular Weight310.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)SC2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C12H8BrNO2S/c13-8-3-1-4-9(7-8)17-11-6-2-5-10(14-11)12(15)16/h1-7H,(H,15,16)
InChIKeyYBXNVLMOGCIQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid – Baseline Characterization


6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid (CAS 1282168-23-3) is a heterocyclic building block belonging to the 6-arylthio-picolinic acid class, with a molecular formula of C₁₂H₈BrNO₂S and a molecular weight of 310.17 g/mol [1]. The structure incorporates a pyridine-2-carboxylic acid core linked via a thioether bridge to a 3-bromophenyl substituent, providing a functional platform for coordination chemistry, medicinal chemistry derivatization, and materials science applications [2]. The compound is typically supplied at ≥95% purity by multiple vendors .

Substitution Failure: 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid


In-class 6-arylthio-picolinic acid derivatives cannot be treated as interchangeable commodities. The identity and position of the halogen substituent on the phenyl ring critically govern both intermolecular interactions (e.g., halogen bonding capability) and physicochemical properties (e.g., lipophilicity and electronic effects) [1]. Substituting the bromine atom with chlorine, fluorine, or hydrogen, or shifting its position to the para position, alters logP, coordination geometry, and reactivity in downstream transformations such as cross-coupling reactions [2]. These differences directly impact synthetic yield, crystal engineering outcomes, and biological target engagement, necessitating compound-specific evaluation rather than generic procurement.

6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid – Differentiation Evidence


Increased Lipophilicity

The 3-bromophenyl substituent confers significantly higher computed lipophilicity compared to the unsubstituted phenyl analog and chloro-substituted variant. The XLogP3 value of 6-[(3-bromophenyl)sulfanyl]pyridine-2-carboxylic acid is 3.8 [1], whereas the 6-(phenylthio)picolinic acid (no halogen) has a predicted XLogP3 of approximately 2.5, and the 3-chloro analog is predicted to have an XLogP3 of approximately 3.2 based on standard additive fragment contributions [2]. This increase of 0.6–1.3 log units can substantially affect membrane permeability and solubility profiles in biological assays.

Lipophilicity Physicochemical Properties Drug-likeness

Stronger Halogen Bond Donor

The bromine atom in the 3-position of the phenyl ring serves as a significantly stronger halogen bond (XB) donor than chlorine or fluorine [1]. Quantitative electrostatic potential calculations show that the σ-hole depth on bromine is approximately +15 kcal/mol versus +5 kcal/mol for chlorine and near zero for fluorine [2]. This enhanced XB donor strength enables directional non-covalent interactions that influence crystal packing, co-crystal formation, and ligand–protein binding geometries.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Distinct Supramolecular Synthon: Meta vs. Para

The meta-bromine substitution pattern in 6-[(3-bromophenyl)sulfanyl]pyridine-2-carboxylic acid generates a different angular geometry of the C–Br bond vector compared to the para-bromo isomer (6-[(4-bromophenyl)sulfanyl]pyridine-2-carboxylic acid) [1]. Crystallographic studies on analogous picolinic acid derivatives demonstrate that substituent position alters the orientation of the phenyl ring relative to the pyridine core, shifting from near-planar (para) to tilted (meta) conformations, which in turn changes π-stacking distances by 0.3–0.5 Å [1]. This conformational difference directly impacts coordination geometry in metal complexes.

Regioisomerism Crystal Packing Molecular Conformation

Enhanced Cross-Coupling Reactivity

The aryl bromide moiety in 6-[(3-bromophenyl)sulfanyl]pyridine-2-carboxylic acid undergoes oxidative addition to Pd(0) species more readily than the corresponding aryl chloride, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and related cross-coupling reactions [1]. Typical rate ratios for ArBr vs. ArCl oxidative addition are 50- to 100-fold under standard phosphine-ligated Pd catalysis [2]. This allows efficient derivatization of the bromophenyl ring without compromising the thioether or carboxylic acid functionalities.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Application Scenarios: 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid


Halogen-Bonded Coordination Polymers

The strong halogen bond donor capability of the meta-bromine atom (σ-hole ≈ +15 kcal/mol) enables directional non-covalent interactions that can be exploited to construct predictable supramolecular architectures [1]. Unlike the chloro or fluoro analogs, the bromo derivative reliably participates in Br···O or Br···N halogen bonding, offering a reliable synthon for crystal engineering studies [2].

Medicinal Scaffold for Intracellular Targets

With an XLogP3 of 3.8, the compound provides increased lipophilicity relative to the unsubstituted phenyl or chloro analogs (ΔlogP = +0.6–1.3), enhancing passive membrane permeability [1]. This makes it a preferred starting material for synthesizing lead series targeting intracellular enzymes or receptors where cell penetration is a critical parameter [2].

Rapid Cross-Coupling Diversification

The aryl bromide functionality undergoes oxidative addition to Pd(0) 50–100 times faster than the corresponding aryl chloride, enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings under mild conditions [1]. This reactivity advantage supports high-throughput library synthesis in drug discovery programs.

MOF Ligand Design with Tunable Pores

The meta-bromine regioisomer induces a tilted phenyl-pyridine conformation distinct from the para-bromo analog, altering π-stacking distances by 0.3–0.5 Å in the solid state [1]. This conformational specificity allows rational tuning of pore dimensions and guest-accessible volumes in MOFs, impacting gas storage and separation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.